![molecular formula C24H24N4O2S B1231532 5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)
5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSM-16990 is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.
Applications De Recherche Scientifique
Synthesis of New Heterocyclic Systems
A study by Sirakanyan et al. (2018) explored the synthesis of new heterocyclic systems, including compounds with structural similarities to 5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one. These systems were derived from related chemical structures and involved complex rearrangements in acidic and basic media, leading to the formation of new heterocyclic systems with potential applications in various fields of chemistry and pharmacology (Sirakanyan et al., 2018).
Cytotoxicity and DNA Interaction Studies
Ovádeková et al. (2005) examined the cytotoxicity of a structurally related compound, NTCHMTQ, on human cancer cell lines. The study highlighted the compound's potential as an anticancer drug and investigated its interaction with DNA, a crucial aspect for understanding its mechanism of action in cancer therapy (Ovádeková et al., 2005).
Potential as Glycogen Phosphorylase Inhibitors
Research by Schweiker et al. (2014) on small heterocycles, including morpholine-substituted compounds, demonstrated their potential as inhibitors of Glycogen Phosphorylase a. This enzyme plays a significant role in glucose metabolism, and its inhibition is a target for managing conditions like type 2 diabetes (Schweiker et al., 2014).
Synthesis and Pharmacological Activity
A study by Aly (2005) focused on synthesizing various annelated pyrimidine derivatives, including compounds similar to the compound of interest. These derivatives were synthesized with the aim of exploring their pharmacological properties, which could have implications in drug development and medicinal chemistry (Aly, 2005).
Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) discussed the synthesis of a water-soluble neurokinin-1 receptor antagonist with a structure related to the compound . This antagonist showed effectiveness in pre-clinical tests for conditions like emesis and depression, indicating the potential therapeutic applications of similar compounds (Harrison et al., 2001).
Antibacterial and Antifungal Activities
Patil et al. (2011) synthesized a series of compounds with morpholin-4-yl components and evaluated their antibacterial and antifungal activities. These studies are crucial for identifying new antimicrobial agents, especially in the context of rising antibiotic resistance (Patil et al., 2011).
Propriétés
Nom du produit |
5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one |
|---|---|
Formule moléculaire |
C24H24N4O2S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
14-(3-methylphenyl)-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C24H24N4O2S/c1-15-5-4-6-16(13-15)28-14-25-20-19-17-7-2-3-8-18(17)22(27-9-11-30-12-10-27)26-23(19)31-21(20)24(28)29/h4-6,13-14H,2-3,7-12H2,1H3 |
Clé InChI |
CKZBWBMCWZUAQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C=NC3=C(C2=O)SC4=C3C5=C(CCCC5)C(=N4)N6CCOCC6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



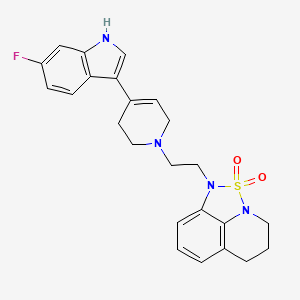
![N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide](/img/structure/B1231458.png)
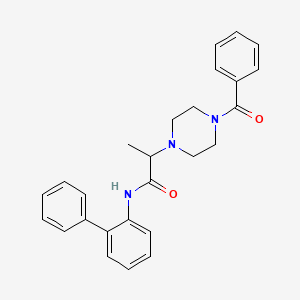
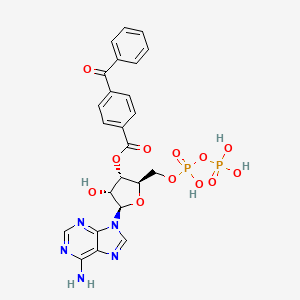
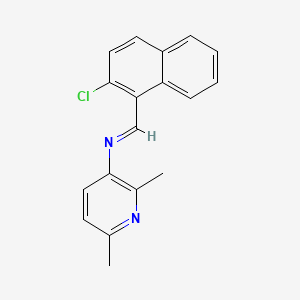
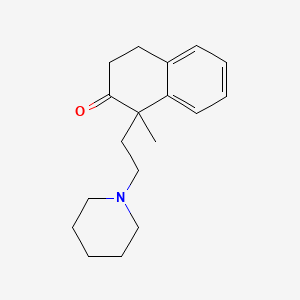
![4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1231463.png)
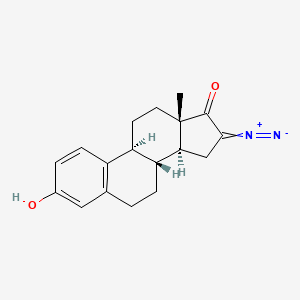
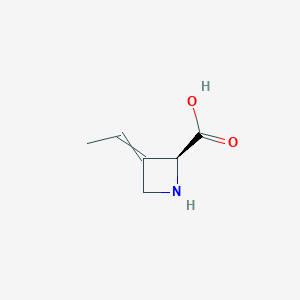
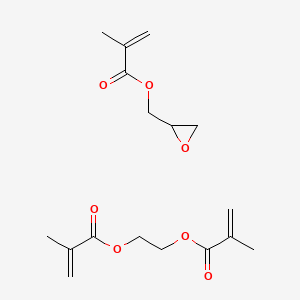
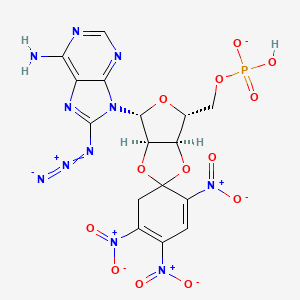
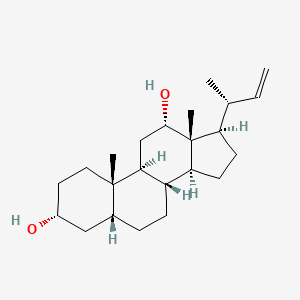
![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)
![4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide](/img/structure/B1231474.png)